molecular formula C16H19NO B1279412 2-(Benzyl(methyl)amino)-1-phenylethanol CAS No. 29194-04-5

2-(Benzyl(methyl)amino)-1-phenylethanol

Cat. No. B1279412
CAS RN: 29194-04-5
M. Wt: 241.33 g/mol
InChI Key: STCYDMAVKVKJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(Benzyl(methyl)amino)-1-phenylethanol" is a beta-amino alcohol, which is a class of organic compounds containing both an amine and an alcohol functional group. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. The structure of a related beta-amino alcohol, 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol, has been studied to understand the influence of substituents on the crystal structure and the character of the nitrogen atom .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or one-pot synthesis methods. For instance, 2-acyl-benzo[1,3-d]selenazoles were synthesized through a one-pot reaction involving aryl methyl ketones and bis(2-aminophenyl) diselenide, which could be related to the synthesis of beta-amino alcohols by modifying the starting materials and reaction conditions . Another example is the synthesis of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one through the condensation of benzoylacetone with p-methylaniline . These methods could potentially be adapted for the synthesis of "2-(Benzyl(methyl)amino)-1-phenylethanol."

Molecular Structure Analysis

The molecular structure of beta-amino alcohols can be characterized using various spectroscopic techniques, such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction . The nitrogen atom in these compounds can exhibit different hybridization states, influencing the overall molecular geometry. For example, the nitrogen atom in 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol shows sp3 hybridization and is synclinal to the OH group .

Chemical Reactions Analysis

Beta-amino alcohols can undergo various chemical reactions, including those that modify the functional groups attached to the nitrogen atom. For instance, 2-phenylacyl-benzo[1,3-d]selenazole, a related compound, was reacted with sodium borohydride and butylmagnesium bromide to yield secondary and tertiary alcohols . These types of reactions could be relevant for "2-(Benzyl(methyl)amino)-1-phenylethanol" to introduce different substituents or to generate derivatives with altered properties.

Physical and Chemical Properties Analysis

The physical properties, such as melting and boiling points, can be determined using techniques like TGA/DSC, as demonstrated for the compound (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one . The chemical properties, including reactivity and stability, can be influenced by the steric hindrance and electronic effects of substituents, as seen in the study of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers . The crystal structure of beta-amino alcohols can be affected by the type and size of substituents, as well as by intermolecular interactions such as hydrogen bonding and π-π interactions .

Scientific Research Applications

Specific Scientific Field

This compound is being studied in the field of Medicine , particularly in Cancer Research .

Summary of the Application

2-(Benzyl(methyl)amino)-1-phenylethanol has gained attention due to its potential applications in the field of medicine. It exhibits a variety of biological activities and has been shown to induce apoptosis in cancer cells, which can lead to their death.

Results or Outcomes

This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has anti-inflammatory and antioxidant properties.

Application in Synthetic Strategies of Benzoxazoles

Specific Scientific Field

This compound is being used in the field of Organic Chemistry , specifically in the synthesis of Benzoxazoles .

Summary of the Application

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . 2-(Benzyl(methyl)amino)-1-phenylethanol is used as a starting material for different mechanistic approaches in drug discovery .

Methods of Application or Experimental Procedures

The compound is used in a variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Results or Outcomes

The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Application in Nootropic Drugs

Specific Scientific Field

This compound is being studied in the field of Neuroscience , particularly in the development of Nootropic Drugs .

Summary of the Application

2-(Benzyl(methyl)amino)-1-phenylethanol is a key component in the synthesis of PRL-8-53 , a nootropic drug . Nootropics are substances that can enhance cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals .

Methods of Application or Experimental Procedures

Application in Nootropic Drugs

Specific Scientific Field

This compound is being studied in the field of Neuroscience , particularly in the development of Nootropic Drugs .

Summary of the Application

2-(Benzyl(methyl)amino)-1-phenylethanol is a key component in the synthesis of PRL-8-53 , a nootropic drug . Nootropics are substances that can enhance cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of PRL-8-53, which is then administered orally . The exact dosage and administration protocol can vary depending on the specific study or application .

Results or Outcomes

PRL-8-53 has been shown to act as a hypermnesic drug in humans . It has potential benefits for memory enhancement and cognitive function .

Application in Organic Synthesis

Specific Scientific Field

This compound is being used in the field of Organic Chemistry , specifically in Organic Synthesis .

Summary of the Application

2-(Benzyl(methyl)amino)-1-phenylethanol is used in the synthesis of various organic compounds . It can be used in the dehydrative amination of alcohols .

Methods of Application or Experimental Procedures

The compound is used in a protocol for the dehydrative amination of alcohols in water using a water-soluble calix . This allows an environmentally benign synthesis of benzylic and allylic amines .

Results or Outcomes

The use of 2-(Benzyl(methyl)amino)-1-phenylethanol in organic synthesis can lead to the production of a variety of organic compounds . This can have various applications in different fields, including medicine and materials science .

properties

IUPAC Name

2-[benzyl(methyl)amino]-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-17(12-14-8-4-2-5-9-14)13-16(18)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCYDMAVKVKJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440400
Record name 2-(benzyl(methyl)amino)-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyl(methyl)amino)-1-phenylethanol

CAS RN

29194-04-5
Record name 2-(benzyl(methyl)amino)-1-phenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyl(methyl)amino)-1-phenylethanol
Reactant of Route 2
Reactant of Route 2
2-(Benzyl(methyl)amino)-1-phenylethanol
Reactant of Route 3
Reactant of Route 3
2-(Benzyl(methyl)amino)-1-phenylethanol
Reactant of Route 4
Reactant of Route 4
2-(Benzyl(methyl)amino)-1-phenylethanol
Reactant of Route 5
Reactant of Route 5
2-(Benzyl(methyl)amino)-1-phenylethanol
Reactant of Route 6
Reactant of Route 6
2-(Benzyl(methyl)amino)-1-phenylethanol

Citations

For This Compound
2
Citations
ML Yuan, JH Xie, XH Yang, QL Zhou - Synthesis, 2014 - thieme-connect.com
A highly efficient iridium-catalyzed asymmetric hydrogenation of α-amino ketones for the synthesis of chiral 1,2-amino alcohols is described. With chiral spiro iridium catalyst Ir-(R)-1c, a …
Number of citations: 18 www.thieme-connect.com
PJ Cossar, JR Baker, N Cain… - Royal Society Open …, 2018 - royalsocietypublishing.org
The flow coupling of epichlorohydrin with substituted phenols, while efficient, limits the nature of the epoxide available for the development of focused libraries of β-amino alcohols. This …
Number of citations: 15 royalsocietypublishing.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.